molecular formula C12H17N3O B13120129 4-Ethoxy-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine

4-Ethoxy-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13120129
M. Wt: 219.28 g/mol
InChI Key: TULALMOACJTCLY-UHFFFAOYSA-N
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Description

4-Ethoxy-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that belongs to the class of tetrahydropyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate, benzaldehyde, and guanidine in the presence of a catalyst such as ammonium acetate. The reaction is usually carried out in ethanol under reflux conditions for several hours to yield the desired product.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the ethoxy group or the phenyl ring.

    Reduction: Reduction reactions may target the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Products may include hydroxylated derivatives or quinones.

    Reduction: Reduced forms of the pyrimidine ring.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-Ethoxy-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in a metabolic pathway, thereby altering the pathway’s activity.

Comparison with Similar Compounds

  • 4-Methoxy-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine
  • 4-Ethyl-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine
  • 4-Propoxy-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine

Comparison: 4-Ethoxy-6-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy and propoxy analogs, the ethoxy group may provide a balance between hydrophilicity and lipophilicity, potentially enhancing its interaction with biological targets.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

6-ethoxy-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C12H17N3O/c1-2-16-11-8-10(14-12(13)15-11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H3,13,14,15)

InChI Key

TULALMOACJTCLY-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(N=C(N1)N)C2=CC=CC=C2

Origin of Product

United States

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